2-(ETHYLSULFANYL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Overview
Description
2-(Ethylsulfanyl)-7-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with an ethylsulfanyl group at the 2-position and a naphthalen-2-yl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-7-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method includes the use of a copper-catalyzed reaction under an atmosphere of air, which provides 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions . Additionally, an I2/KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines from readily available N-aryl amidines .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. For example, a one-pot catalyst-free procedure at room temperature using dibenzoylacetylene and triazole derivatives has been implemented with excellent yields . This method is advantageous due to its simplicity and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-7-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, copper catalysts, and I2/KI for oxidative N-N bond formation . Reaction conditions often involve mild temperatures and the use of environmentally benign solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization reactions can yield various 1,2,4-triazolo[1,5-a]pyridines, while substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine scaffold .
Scientific Research Applications
2-(Ethylsulfanyl)-7-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-7-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with microtubules, affecting their stability and dynamics . This interaction can disrupt cellular processes such as cell division, making it a potential candidate for anticancer therapies. Additionally, the compound’s ability to form stable complexes with metal ions contributes to its biological activity .
Comparison with Similar Compounds
2-(Ethylsulfanyl)-7-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine scaffold but differ in their substituents and functional groups.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a thiazole ring fused to the triazole ring, offering different chemical and biological properties.
Triazolo[3,4-b][1,3,4]thiadiazines: These compounds feature a thiadiazine ring fused to the triazole ring, providing unique reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazolopyrimidine derivatives.
Properties
IUPAC Name |
2-ethylsulfanyl-7-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-2-22-17-19-16-18-10-9-15(21(16)20-17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUTYJXFGLRZHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=CC=NC2=N1)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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